molecular formula C21H27N3O4 B3575343 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

Cat. No.: B3575343
M. Wt: 385.5 g/mol
InChI Key: HNAVHBKLRFKKAN-UHFFFAOYSA-N
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Description

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and a 2-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine typically involves multi-step organic reactions. The initial step often includes the nitration of a dimethoxybenzene derivative to introduce the nitro group. This is followed by a Friedel-Crafts alkylation to attach the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dimethoxy-2-nitrophenyl)adamantane
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Uniqueness

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-16-6-4-5-7-17(16)14-22-8-10-23(11-9-22)15-18-12-20(27-2)21(28-3)13-19(18)24(25)26/h4-7,12-13H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAVHBKLRFKKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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